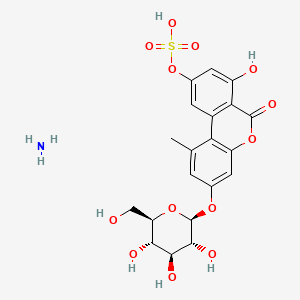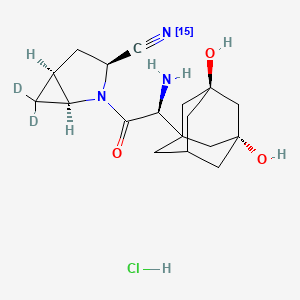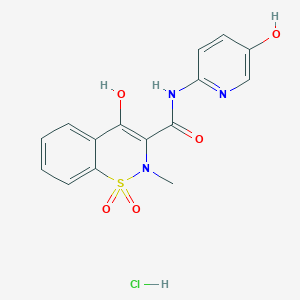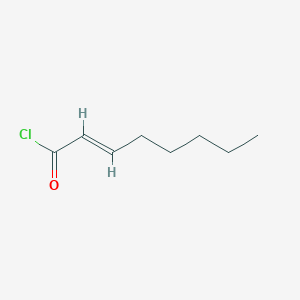
(E)-oct-2-enoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-oct-2-enoyl Chloride is an organic compound with the molecular formula C8H13ClO. It is a derivative of octenoic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is characterized by the presence of a double bond in the trans configuration, which is denoted by the “(E)” prefix. It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-oct-2-enoyl Chloride can be synthesized through several methods. One common approach involves the reaction of octenoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure safety and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-oct-2-enoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form octenoic acid and hydrochloric acid.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Addition Reactions: Halogens like bromine or chlorine and hydrogen halides such as hydrogen chloride are used under controlled conditions.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Octenoic Acid: Formed through hydrolysis.
Dihalides: Formed through addition reactions with halogens.
Applications De Recherche Scientifique
(E)-oct-2-enoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-oct-2-enoyl Chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile involved. The double bond in the compound also allows for addition reactions, further expanding its reactivity profile.
Comparaison Avec Des Composés Similaires
Octanoyl Chloride: Lacks the double bond present in (E)-oct-2-enoyl Chloride, making it less reactive in certain addition reactions.
Hexanoyl Chloride: Shorter carbon chain, resulting in different physical properties and reactivity.
Decanoyl Chloride: Longer carbon chain, which affects its solubility and reactivity.
Uniqueness: this compound is unique due to the presence of the double bond in the trans configuration, which imparts specific reactivity and physical properties. This makes it particularly useful in applications requiring selective reactivity and specific molecular configurations.
Propriétés
Formule moléculaire |
C8H13ClO |
|---|---|
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
(E)-oct-2-enoyl chloride |
InChI |
InChI=1S/C8H13ClO/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3/b7-6+ |
Clé InChI |
SUHXRRRGYUULBU-VOTSOKGWSA-N |
SMILES isomérique |
CCCCC/C=C/C(=O)Cl |
SMILES canonique |
CCCCCC=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)
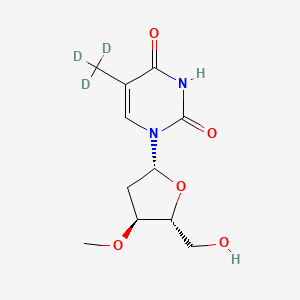
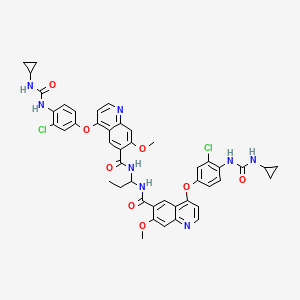
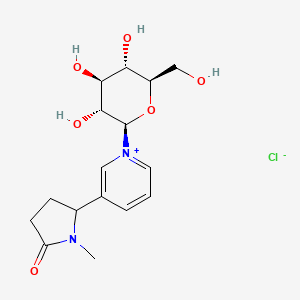
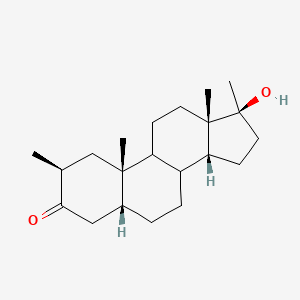
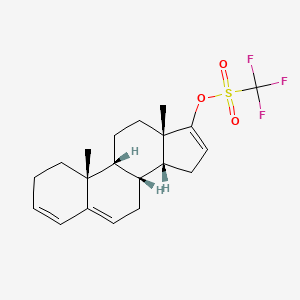
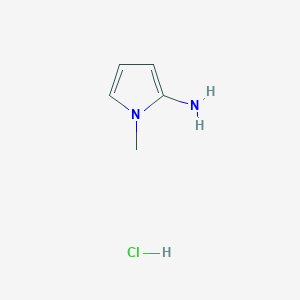
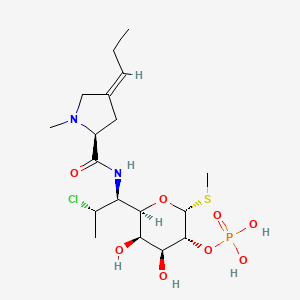
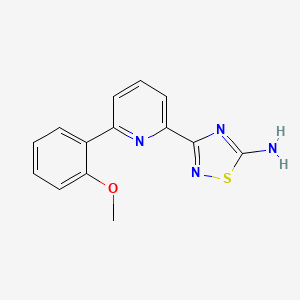
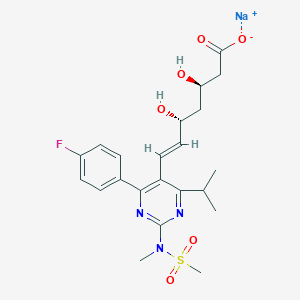
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)
